molecular formula C53H48Cl2NO4P2PdS- B12445487 Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct

Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct

Cat. No.: B12445487
M. Wt: 1034.3 g/mol
InChI Key: ZGZXWYLDMXIJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct is a complex organometallic compound. It is widely recognized for its role as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The compound’s unique structure, which includes a palladium center coordinated with methanesulfonato, xanthene, and biphenyl ligands, contributes to its high reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis procedures. The key steps include:

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other coupled products .

Mechanism of Action

The mechanism by which Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct exerts its effects involves the palladium center acting as a catalyst. The palladium facilitates the formation of reactive intermediates, which then undergo various transformations to form the desired products. The xanthene and biphenyl ligands stabilize the palladium center and enhance its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct is unique due to its high reactivity and selectivity in catalyzing cross-coupling reactions. The combination of xanthene and biphenyl ligands provides a stable yet highly reactive environment for the palladium center, making it an efficient catalyst for various organic transformations .

Properties

Molecular Formula

C53H48Cl2NO4P2PdS-

Molecular Weight

1034.3 g/mol

IUPAC Name

dichloromethane;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C39H32OP2.C12H10N.CH2Cl2.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;;

InChI Key

ZGZXWYLDMXIJAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.